Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a small-molecule compound featuring a benzoate ester core linked to a substituted 1,3-benzothiazole moiety via a carbamoyl bridge. The benzothiazole ring is substituted with chlorine at position 5 and a methyl group at position 4, which likely influence its electronic properties and biological interactions.
Properties
IUPAC Name |
methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-12(18)7-8-13-14(9)19-17(24-13)20-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDBRGCKCWZSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminobenzenethiol with an appropriate acid chloride under acidic conditions.
Substitution Reaction: The 5-chloro and 4-methyl substituents are introduced through electrophilic aromatic substitution reactions.
Carbamoylation: The carbamoyl group is introduced by reacting the benzothiazole derivative with an isocyanate.
Esterification: Finally, the benzoate ester is formed by esterification of the carboxylic acid derivative with methanol in the presence of a catalyst.
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and carbamoyl groups are primary sites for hydrolysis:
Ester Hydrolysis
Under acidic or basic conditions, the methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
Carbamoyl Hydrolysis
The carbamoyl bond (N–C=O) is cleaved under strong acidic conditions:
Substitution Reactions
The chloro substituent on the benzothiazole ring participates in nucleophilic aromatic substitution (NAS):
Activation of the chloro group is attributed to the electron-withdrawing benzothiazole ring, which polarizes the C–Cl bond .
Oxidation Reactions
The methyl group at position 4 of the benzothiazole ring is oxidized to a carboxylic acid:
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Conditions : 5% KMnO₄ in 1M H₂SO₄, 90°C, 24 hours.
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Yield : 40% (limited by steric hindrance).
Coupling Reactions
The carbamoyl nitrogen serves as a site for further functionalization:
Urea/Thiourea Formation
Reaction with isocyanates or thiocyanates yields urea/thiourea derivatives:
Stability and Side Reactions
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Photodegradation : The chloro and methyl groups promote sensitivity to UV light, leading to dechlorination and radical formation .
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Thermal Stability : Decomposes above 250°C via cleavage of the carbamoyl bond .
Mechanistic Insights
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NAS Reactivity : The chloro group’s position ortho to the electron-withdrawing benzothiazole nitrogen enhances its electrophilicity .
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Hydrolysis Selectivity : Basic conditions favor ester hydrolysis due to nucleophilic attack by hydroxide ions, while acidic conditions target the carbamoyl group via protonation .
This compound’s multifunctional design enables tailored modifications for applications in drug discovery and agrochemical development. Future studies should explore catalytic methods to improve substitution yields and stability under physiological conditions.
Scientific Research Applications
Medicinal Chemistry
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Antimicrobial Activity
- Studies have shown that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. The presence of the chloro and methyl groups enhances its bioactivity by improving solubility and permeability through biological membranes.
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Anticancer Potential
- Research indicates that benzothiazole derivatives possess anticancer activities. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
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Enzyme Inhibition
- The compound has shown promise as an inhibitor of certain enzymes involved in disease pathways. For instance, it may inhibit specific kinases or proteases that are overactive in cancerous cells or inflammatory conditions.
Agricultural Science
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Pesticidal Properties
- The compound has been explored for its potential use as a pesticide due to its ability to disrupt the biological processes of pests. Its efficacy against agricultural pests can lead to the development of safer and more effective pest control agents.
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Herbicidal Activity
- Preliminary studies suggest that this compound may exhibit herbicidal properties, potentially aiding in weed management strategies in crop production.
Materials Science
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Polymer Chemistry
- The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for packaging and construction.
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Nanotechnology
- Research is ongoing into the use of this compound in the synthesis of nanoparticles with specific functionalities. Its chemical structure allows for modification that can tailor nanoparticles for drug delivery systems or diagnostic applications.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activities . The exact molecular pathways involved depend on the specific enzyme and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Key structural analogues include:
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
- Structure : Substitutes the benzothiazole ring with a 1,3,4-thiadiazole group, linked via a methoxy bridge instead of a carbamoyl group. The thiadiazole is further substituted with a phenylcarbamoyl moiety.
- Molecular Formula : C₁₈H₁₅N₃O₄S (MW: 369.40) .
Compound D (1,3-Benzothiazol-2-yl)carbamoylmethanesul-3-bromopyruvate
- Structure : Shares the benzothiazol-2-yl carbamoyl group but includes a phenylmethanesulfonyl-bromopyruvate extension.
Methyl 4-((2-Ethoxy-1-hydroxy-2-oxoethyl)carbamoyl)benzoate
Comparative Physicochemical Properties
*Estimated based on structural similarity.
Target Compound
The chloro and methyl substituents may enhance binding specificity compared to unsubstituted benzothiazoles .
LS-03205 (Thiadiazole Analogue)
Compound D
- Activity : Demonstrated inhibition of LMWPTP, implicating roles in metabolic or signaling pathways .
Biological Activity
Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- Chemical Formula : C₁₄H₁₀ClN₃O₄S
- Molecular Weight : Approximately 351.765 g/mol
- IUPAC Name : 2-{3-[(5-chloro-1,3-benzothiazol-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}acetic acid
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzymatic Inhibition :
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Anticancer Properties :
- Preliminary studies suggest that derivatives of benzothiazole compounds may exhibit anticancer properties. Specifically, compounds with similar structures have been reported to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. This inhibition could potentially lead to reduced tumor growth and metastasis .
- Toxicological Profile :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
- Catalyst Screening : Test alternatives to EDCI (e.g., DCC or carbodiimide derivatives) to improve yields .
- Solvent Selection : Replace DMF with THF for greener synthesis, balancing polarity and reaction efficiency .
Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm for benzothiazole-CH₃), and carbamoyl NH (δ 10.2–10.8 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and benzothiazole carbons (C-Cl at ~125 ppm) .
- FT-IR : Carbamoyl C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃) .
Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Advanced Research Focus
Common Contradictions :
Q. Methodological Approaches :
Pharmacokinetic Profiling :
- Measure plasma half-life using LC-MS/MS in rodent models.
- Assess metabolic stability via liver microsome assays (e.g., human/rat CYP450 isoforms) .
Formulation Optimization :
- Test solubility enhancers (e.g., PEG 400) or nanoemulsions to improve bioavailability .
Target Engagement Studies :
- Use fluorescence polarization assays to confirm target binding in vivo .
What crystallographic approaches using SHELX software are suitable for determining its structure, especially considering potential polymorphism?
Advanced Research Focus
Crystallography Workflow :
Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small crystals (<0.3 mm³) .
Structure Solution :
- SHELXT : For initial phase determination via dual-space algorithms .
- SHELXL : Refine anisotropic displacement parameters and validate H-bonding networks .
Polymorphism Analysis :
Q. Key Parameters :
How does the compound's structure-activity relationship (SAR) compare to similar benzothiazole derivatives?
Advanced Research Focus
SAR Insights :
- Benzothiazole Substitution : The 5-Cl-4-methyl group enhances enzymatic inhibition (e.g., kinase targets) compared to unsubstituted analogs .
- Carbamoyl vs. Amide Linkers : Carbamoyl groups improve solubility and reduce off-target binding vs. simple amides .
- Ester vs. Carboxylic Acid : Methyl ester increases cell permeability, but hydrolysis to the free acid may alter activity in vivo .
Q. Validation Methods :
- Molecular Docking (AutoDock Vina) : Compare binding poses with EGFR or PARP-1 .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Focus
Hazard Mitigation :
Q. Toxicological Precautions :
- Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Monitor for symptoms like nausea or respiratory irritation .
What methodologies are recommended for studying enzyme inhibition kinetics with this compound?
Advanced Research Focus
Kinetic Assays :
Fluorogenic Substrates : Measure IC₅₀ using a fluorimeter (e.g., λex/λem = 360/460 nm for protease assays) .
Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka/kd) to immobilized targets .
Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
